2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N-(2-methoxyethyl)benzamide
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Overview
Description
N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- N-(2-METHOXYETHYL)-N-(1-METHYLPIPERIDIN-4-YL)-4-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTANAMIDE
Uniqueness
N-(2-METHOXYETHYL)-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-33-17-15-28-27(32)24-8-4-5-9-25(24)29-26(31)22-12-10-20(11-13-22)18-30-16-14-21-6-2-3-7-23(21)19-30/h2-13H,14-19H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
DWJYZIQNVCCBTM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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